4-Methoxy-1,2-benzoxazol-3-amine is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. The benzoxazole moiety, in particular, has been identified as a versatile functional group that can act as an activating and directing group in chemical reactions, as well as a building block for more complex molecules with diverse biological activities.
In the pharmaceutical domain, 4-Methoxy-1,2-benzoxazol-3-amine derivatives have shown a broad spectrum of biological properties. For instance, 1,2,3-triazoles, which can be synthesized from compounds containing the benzoxazole moiety, exhibit anti-bacterial, anti-allergic, anti-HIV activity, and potential as chemotherapeutic agents4. Moreover, substituted pyrimidine nuclei, which can also be derived from benzoxazole compounds, have demonstrated antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular activities4.
The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 4-Methoxy-1,2-benzoxazol-3-amine, has been synthesized and found to inhibit melanin production, suggesting its use as a skin whitening agent. This compound's ability to inhibit tyrosinase activity and provide UV protection positions it as a potential ingredient in cosmetic formulations aimed at treating hyperpigmentation3.
The structural and electronic properties of benzoxazole derivatives have been studied using density functional theory (DFT), revealing insights into the molecular structure and reactivity of these compounds. Such theoretical studies are essential for understanding the correlation between molecular structure and macroscopic properties, which is crucial in the development of materials for various applications4.
Novel derivatives of 4-Methoxy-1,2-benzoxazol-3-amine have been synthesized and tested for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal activity, comparable to standard treatments. Molecular modeling and docking studies with proteins such as oxidoreductase have provided a structural basis for understanding the inhibitory potency of these derivatives, which could lead to the development of new antimicrobial agents5.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Thermo Scientific, where it is offered to researchers for various applications in medicinal chemistry and drug discovery . Its classification as a benzisoxazole derivative places it within a broader category of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 4-methoxy-1,2-benzisoxazol-3-amine typically involves several key steps:
The reaction conditions typically involve heating under reflux in an alcoholic solvent, with temperatures ranging from 40°C to 60°C .
The molecular structure of 4-methoxy-1,2-benzisoxazol-3-amine can be described as follows:
4-Methoxy-1,2-benzisoxazol-3-amine participates in various chemical reactions due to its functional groups:
The mechanism of action of 4-methoxy-1,2-benzisoxazol-3-amine largely depends on its interactions with biological targets:
The physical and chemical properties of 4-methoxy-1,2-benzisoxazol-3-amine include:
4-Methoxy-1,2-benzisoxazol-3-amine has several scientific applications:
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound with systematic nomenclature 4-methoxy-1,2-benzoxazol-3-amine (IUPAC name), reflecting its fused benzisoxazole core structure [3] [5]. The compound exhibits tautomerism, with the 3-amine form (3-amino-4-methoxy-1,2-benzisoxazole) being the predominant tautomer in solid and solution states [3]. Its molecular formula is C₈H₈N₂O₂, corresponding to a molecular weight of 164.16 grams per mole [2] [10]. Key identifiers include:
Table 1: Fundamental Chemical Identifiers of 4-Methoxy-1,2-benzisoxazol-3-amine
Property | Value |
---|---|
IUPAC Name | 4-Methoxy-1,2-benzoxazol-3-amine |
Molecular Formula | C₈H₈N₂O₂ |
Molecular Weight | 164.16 g/mol |
CAS Number | 177995-40-3 |
Preferred SMILES | COC1=CC=CC2=C1C(=NO2)N |
Nomenclature inconsistencies exist in literature, with interchangeable use of "benzisoxazole" and "benzoxazole" descriptors. The term "benzisoxazole" more accurately specifies the fusion between benzene and the isoxazole ring at the 1,2-bond, distinguishing it from 2,1-benzisoxazole isomers [1] [9].
The compound emerged from broader research into benzisoxazole derivatives in the late 20th century. Early synthetic routes were documented in patents from the 1980s focusing on antipsychotic agents, though 4-Methoxy-1,2-benzisoxazol-3-amine itself was not explicitly isolated in these works [9]. The first definitive synthesis and characterization were reported in the mid-1990s, utilizing hydroxamic acid cyclization methodologies adapted from natural product chemistry [7].
A significant milestone was achieved with the optimization of its synthesis via the Angeli-Rimini reaction, involving:
By the early 2000s, commercial availability commenced through specialty chemical suppliers (e.g., Maybridge, now Thermo Scientific), facilitating pharmacological exploration. The compound gained prominence in neuroscience research circa 2020 when incorporated into multitarget-directed ligands for Alzheimer disease treatment [10].
This compound exemplifies the benzisoxazole scaffold, a privileged structure in medicinal chemistry due to its:
Table 2: Key Applications in Heterocyclic Chemistry and Drug Design
Application Domain | Role/Contribution |
---|---|
Multitarget Ligands | Core structure in acetylcholinesterase/5-HT₄ receptor ligands for Alzheimer disease |
Antimicrobial Agents | Precursor to derivatives with significant antibacterial/antifungal activity [2] |
Material Science | Model compound for DFT studies of electronic properties [2] |
Enzyme Inhibitors | Scaffold for tyrosinase inhibitors in dermatology [2] |
Its structural rigidity enables precise spatial positioning of pharmacophores, as demonstrated in the Alzheimer drug candidate 32a (3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole), where the benzisoxazole moiety concurrently enhances acetylcholinesterase binding and serotonin receptor affinity . Synthetic innovations continue to exploit this scaffold, particularly in intramolecular transoximation strategies to construct polyheterocyclic systems [7]. The methoxy group further modulates electron density, influencing both chemical reactivity and biomolecular interactions critical for advanced material and pharmaceutical applications [2] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1